Clinical Efficacy Meta-Analysis: Albuterol Sulfate Demonstrates Non-Inferiority to Levalbuterol with Favorable Procurement Economics
A systematic review and meta-analysis of seven randomized controlled trials (n=1,625 participants) directly comparing racemic albuterol sulfate versus levalbuterol for acute asthma found no significant differences in efficacy outcomes or adverse events between the two treatments [1]. Mean difference in respiratory rate was 0.35 (95% CI: −0.81 to 1.51), oxygen saturation difference was −0.29 (95% CI: −0.68 to 0.10), and percentage change in FEV₁ difference was −28.3 (95% CI: −59.95 to 3.33), none reaching statistical significance [1]. The authors concluded that levalbuterol was not superior to albuterol regarding efficacy and safety in subjects with acute asthma, and recommended that levalbuterol should not be used preferentially over albuterol for acute asthma [1].
| Evidence Dimension | Clinical efficacy and safety in acute asthma |
|---|---|
| Target Compound Data | Mean difference in respiratory rate: 0.35 (95% CI: −0.81 to 1.51); oxygen saturation difference: −0.29 (95% CI: −0.68 to 0.10); % change in FEV₁: −28.3 (95% CI: −59.95 to 3.33); no significant differences in adverse events [1] |
| Comparator Or Baseline | Levalbuterol (isolated (R)-enantiomer) |
| Quantified Difference | No statistically significant differences across all efficacy and safety endpoints measured (P > 0.05 for all comparisons) |
| Conditions | Systematic review and meta-analysis of 7 RCTs; 1,625 participants across all age groups with acute asthma |
Why This Matters
Procurement of racemic albuterol sulfate provides equivalent clinical efficacy and safety to the single-enantiomer levalbuterol at a substantially lower acquisition cost, representing an evidence-based, cost-effective formulary decision.
- [1] Jat KR, Khairwa A. Levalbuterol versus albuterol for acute asthma: a systematic review and meta-analysis. Pulm Pharmacol Ther. 2013;26(2):239-248. PMID: 23207739. View Source
